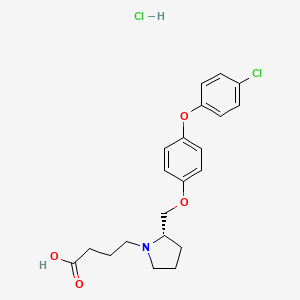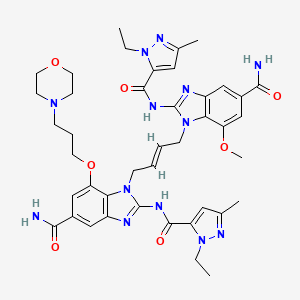
DM-Nofd
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DM-NOFD is a cell penetrant prodrug of NOFD, which is a potent and selective inhibitor of an asparaginyl hydroxylase FIH (factor-inhibiting HIF).
Wissenschaftliche Forschungsanwendungen
Machine Learning and Data Mining in Diabetes Research
- Overview : Advanced biotechnology and health sciences generate extensive data, necessitating the use of machine learning and data mining methods in biosciences. Diabetes Mellitus (DM) research generates vast amounts of data across various aspects, including diagnosis, complications, and genetic factors, where data mining techniques are vital (Kavakiotis et al., 2017).
Combustion Diagnostics in Internal Combustion Engines
- Application : The study reported the first application of degenerate four-wave mixing (DFWM) for combustion diagnostics in a methane-fueled internal combustion engine. This technique was used to detect combustion-generated NO in spark-ignited engines (Grant et al., 2002).
Semantic Catalog for Offshore Wind Energy Research
- Usage : A Semantic Catalog was developed to support scientific offshore wind energy research, leveraging Internet of Things (IoT), Semantic Web, Linked Services, Linked Open Data (LOD), and Resource Description Framework (RDF) vocabulary communities. This catalog seamlessly describes and links things, data, and services, supporting continuous data collection, processing, and preservation (Stephan et al., 2016).
Data Mining in Education
- Field : Educational Data Mining (EDM) is an emerging interdisciplinary field focused on developing methods to explore data from educational environments. It aims to understand student learning processes and improve educational outcomes, requiring specific data mining techniques due to the unique nature of educational data (Romero & Ventura, 2013).
Mathematical Sciences Research Institutes
- Contribution : The National Science Foundation's Division of Mathematical Sciences (DMS) supports research institutes, which are vital components of the US mathematical sciences infrastructure. They contribute significantly to advancing research, engaging with scientific opportunities, and expanding the talent base (Vogelius & Warchall, 2015).
Digital Microfluidics in Chemistry, Biology, and Medicine
- Innovations : Digital Microfluidics (DMF) has emerged as a significant technology with applications in chemistry, biology, and medicine. It allows precise control over reagent phases in heterogeneous systems without complex connections, microvalves, or pumps, presenting numerous benefits for various scientific applications (Jebrail et al., 2012).
Digital Microfluidic Method for Multiplexed Cell-Based Assays
- Research Method : The digital microfluidic method was introduced for parallel-scale cell-based assays, specifically a fluorogenic apoptosis assay for caspase-3 activity. This method demonstrated lower reagent consumption and better detection limits compared to conventional techniques (Bogojević et al., 2012).
Dual Fuel Engine Performance Research
- Study : An investigation was conducted on the performance, combustion, and exhaust emissions of a diesel engine operating in dual fuel mode using renewable and fossil fuels. The study focused on varying compression ratios, flow rates, and injection timing (Hosmath et al., 2016).
Eigenschaften
CAS-Nummer |
865488-53-5 |
|---|---|
Produktname |
DM-Nofd |
Molekularformel |
C13H15NO5 |
Molekulargewicht |
265.27 |
IUPAC-Name |
methyl (2R)-2-[(2-methoxy-2-oxoacetyl)amino]-3-phenylpropanoate |
InChI |
InChI=1S/C13H15NO5/c1-18-12(16)10(14-11(15)13(17)19-2)8-9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3,(H,14,15)/t10-/m1/s1 |
InChI-Schlüssel |
CAUUPQLNYYFMOQ-SNVBAGLBSA-N |
SMILES |
COC(=O)C(CC1=CC=CC=C1)NC(=O)C(=O)OC |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
DMNOFD; DM NOFD; DM-NOFD |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











